Acetic acid;2-ethyl-2-methylpropane-1,3-diol
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Overview
Description
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is a chemical compound that combines the properties of acetic acid and 2-ethyl-2-methylpropane-1,3-diol. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, biodegradable glycol with low molecular weight and no significant hazard potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethyl-2-methylpropane-1,3-diol typically involves the reaction of acetic acid with 2-ethyl-2-methylpropane-1,3-diol under controlled conditions. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with efficient catalysts to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo substitution reactions with nucleophiles like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in pyridine.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Scientific Research Applications
Acetic acid;2-ethyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which acetic acid;2-ethyl-2-methylpropane-1,3-diol exerts its effects involves its interaction with molecular targets and pathways. It acts as a stabilizer and preservative booster in formulations, controlling viscosity and enhancing the spread of fragrances in perfumes . Its antimicrobial properties make it useful in various applications, including cosmetics and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar glycol used in polymer and coating applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol.
Uniqueness
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-ethyl-2-methylpropane-1,3-diol, which imparts both stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
656241-03-1 |
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Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
acetic acid;2-ethyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-3-6(2,4-7)5-8;1-2(3)4/h7-8H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WFSXNWBKXSBTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)CO.CC(=O)O |
Origin of Product |
United States |
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